2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

Catalog No.
S3095491
CAS No.
1435933-95-1
M.F
C58H72N2O2S6
M. Wt
1021.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']tert...

CAS Number

1435933-95-1

Product Name

2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

IUPAC Name

1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione

Molecular Formula

C58H72N2O2S6

Molecular Weight

1021.59

InChI

InChI=1S/C58H72N2O2S6/c1-5-9-13-17-19-23-39-59-55(51-37-35-49(67-51)47-33-31-45(65-47)43-29-27-41(63-43)25-21-15-11-7-3)53-54(57(59)61)56(60(58(53)62)40-24-20-18-14-10-6-2)52-38-36-50(68-52)48-34-32-46(66-48)44-30-28-42(64-44)26-22-16-12-8-4/h27-38H,5-26,39-40H2,1-4H3

InChI Key

CAOPCPKFKCIXFB-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CCCCCC)C1=O)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC

Solubility

not available
  • Organic Field-Effect Transistors (OFETs)

    OFETs are semiconductor devices that operate based on the modulation of an electric field to control current flow. The chemical structure of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) includes key features for OFET applications:

    • Conjugated System: The molecule contains alternating single and double bonds, forming a conjugated system that allows for efficient charge transport .
    • Aromatic Rings: The presence of pyrrole and terthiophene units with aromatic rings contributes to planarity and π-π stacking, further enhancing charge mobility .
    • Alkyl Chains: The octyl and hexyl groups provide solubility and help in self-assembly for thin-film formation .
  • Organic Solar Cells (OSCs)

    OSCs are devices that convert sunlight into electricity. Similar to OFETs, the structural features of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) make it a potential candidate for OSCs:

    • Light Absorption: The conjugated system can absorb light across a broad range of the solar spectrum .
    • Charge Separation: The arrangement of donor and acceptor units within the molecule could facilitate exciton dissociation for efficient charge separation .

2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound with the molecular formula C30H40N2O2S2C_{30}H_{40}N_{2}O_{2}S_{2} and a molecular weight of approximately 524.78 g/mol. This compound belongs to the family of diketopyrrolopyrroles, which are known for their strong electron-accepting properties and are widely utilized in organic electronics, particularly in organic photovoltaic cells and field-effect transistors. The structure features a pyrrolo[3,4-c]pyrrole core that is functionalized with long alkyl chains and thiophene units, enhancing its solubility and electronic properties .

The mechanism of action of this specific DPP derivative in devices is not documented in available scientific literature. However, the mechanism of DPPs in organic electronics, in general, is based on their ability to transport charges efficiently due to the conjugated π-electron system present in their structure []. This allows them to function as donor materials in OPVs or semiconductor materials in OFETs [].

  • Skin irritation: Organic compounds can irritate upon contact with skin [].
  • Dust inhalation: Inhalation of dust particles may be harmful [].
  • Environmental impact: Organic compounds can potentially harm the environment if not disposed of properly [].

The reactivity of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can be attributed to the presence of the diketopyrrole moiety, which can undergo various chemical transformations including:

  • Electrophilic Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
  • Reduction Reactions: The carbonyl groups in the diketopyrrole structure can be reduced to alcohols or other derivatives.
  • Polymerization: The compound can act as a monomer in polymerization reactions to form conjugated polymers with desirable electronic properties.

The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions:

  • Formation of Diketopyrrole Core: The initial step usually involves the condensation of appropriate aniline derivatives with diketones to form the diketopyrrole structure.
  • Functionalization: Subsequent steps involve the introduction of thiophene units through cross-coupling reactions such as Suzuki or Stille coupling.
  • Alkyl Chain Addition: Long alkyl chains like octyl or hexyl groups are introduced via nucleophilic substitution or other alkylation methods to enhance solubility.

These synthetic strategies allow for fine-tuning of the compound’s electronic properties by modifying substituents on the core structure .

The primary applications of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione include:

  • Organic Photovoltaics: Used as an electron acceptor material in bulk heterojunction solar cells.
  • Field Effect Transistors: Serves as a semiconductor material due to its high charge mobility.
  • Organic Light Emitting Diodes: Potential use in OLEDs due to its photophysical properties.

These applications leverage its unique electronic characteristics and solubility profile to enhance device performance .

Stille Coupling Polycondensation for DPP-Terthiophene Architectures

Stille coupling remains a cornerstone for constructing DPP-terthiophene architectures due to its reliability in forming carbon-carbon bonds between stannylated thiophene derivatives and brominated DPP monomers. The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves reacting a bis(trimethylstannyl)terthiophene monomer with a dibromo-DPP derivative under palladium catalysis. For instance, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with tri-o-tolylphosphine (P(o-Tol)₃) as a ligand in toluene at 110°C for 24–72 hours achieves polycondensation with minimal side reactions.

Key advancements in Stille coupling include the use of microwave-assisted synthesis to reduce reaction times. Studies demonstrate that high-molecular-weight polymers (e.g., Mₙ > 100 kDa) can be obtained in as little as 15 minutes without compromising regioregularity. However, extended reaction times (>24 hours) risk catalyst degradation and β-hydride elimination, leading to terminal alkene defects. The table below summarizes optimized conditions for Stille-coupled DPP-terthiophene polymers:

Monomer PairCatalyst SystemSolventTime (h)Mₙ (kDa)PDI
DPPBr₂ + Sn-TerthiophenePd₂(dba)₃/P(o-Tol)₃Toluene241082.1
DPPFuBr₂ + Sn-BDTTPd(PPh₃)₄o-DCB72171.8

Table 1: Molecular weight outcomes for Stille-coupled DPP polymers under varying conditions.

Direct Arylation Polymerization (DArP) Optimization Strategies

Direct arylation polymerization (DArP) offers a streamlined alternative to Stille coupling by eliminating pre-functionalization steps. This method couples C–H bonds in electron-rich terthiophenes with C–Br bonds in DPP monomers via palladium catalysis. For 2,5-dioctyl-3,6-bis-terthiophen-DPP, DArP employs Pd(OAc)₂ with neocuproine as a ligand in N,N-dimethylacetamide (DMAc) at 120°C for 48 hours.

Critical optimizations include:

  • Ligand selection: Bulky ligands like neocuproine suppress β-hydride elimination, enhancing regioselectivity.
  • Solvent effects: High-boiling polar solvents (e.g., DMAc) improve monomer solubility and catalyst stability.
  • Side-chain engineering: Introducing branched 2-octyldodecyl chains on DPP units prevents excessive aggregation during polymerization, enabling Mₙ > 50 kDa.

Compared to Stille coupling, DArP reduces synthetic steps but requires precise control over reaction stoichiometry to avoid homocoupling. Recent studies report hole mobilities of 1.17 cm² V⁻¹ s⁻¹ for DArP-synthesized DPP-terthiophene polymers, rivaling Stille-coupled analogs.

Role of Alkyl Side-Chain Engineering in Solubility and Molecular Weight Control

Alkyl side chains on DPP and terthiophene units govern solubility, molecular weight, and solid-state packing. For 2,5-dioctyl-3,6-bis-(5''-N-hexyl-terthiophen-DPP), the following design principles apply:

  • DPP side chains: Linear octyl groups balance solubility and planarity. Bulky 2-decyltetradecyl chains increase solubility but reduce crystallinity, limiting charge transport.
  • Terthiophene side chains: Hexyl groups on terthiophene termini prevent π-π stacking overcrowding, enabling solution processing in chloroform or o-dichlorobenzene.

The table below correlates side-chain structure with polymer properties:

Side Chain (DPP/Terthiophene)Solubility (mg/mL)Mₙ (kDa)Hole Mobility (cm² V⁻¹ s⁻¹)
Octyl/Hexyl12 (CHCl₃)1080.45
2-Ethylhexyl/Hexyl18 (o-DCB)940.32
Dodecyl/Hexyl15 (Toluene)171.17

Table 2: Impact of alkyl side chains on polymer properties.

Longer alkyl chains (e.g., dodecyl) enhance solubility but hinder molecular weight growth due to steric hindrance during polycondensation. Conversely, shorter chains (e.g., hexyl) favor interchain interactions but require elevated temperatures for dissolution.

Donor-Acceptor Modular Design Principles

The molecular architecture of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione employs a rigorously alternating donor-acceptor (D-A) motif, where the electron-deficient diketopyrrolopyrrole (DPP) core serves as the acceptor unit, flanked by terthiophene-based donor segments. This design capitalizes on the strong electron-withdrawing character of the DPP moiety (electron affinity = −3.8 eV) [4], which induces intramolecular charge transfer when coupled with electron-rich oligothiophenes. The octyl and hexyl side chains appended to the DPP nitrogen and terthiophene sulfur atoms, respectively, serve dual roles: mitigating excessive π-π stacking aggregation while maintaining solution processability [6].

Quantum chemical calculations on analogous DPP-terthiophene systems reveal a planar backbone conformation with dihedral angles ≤10° between the DPP and adjacent thiophene units [5]. This near-coplanar arrangement facilitates extended π-conjugation, evidenced by a 120 nm bathochromic shift in the low-energy absorption band compared to non-fused DPP-thiophene derivatives [3]. The HOMO level localizes predominantly on the terthiophene donor (−5.1 eV), while the LUMO resides on the DPP acceptor (−3.6 eV), creating a 1.5 eV electronic bandgap ideal for ambipolar charge transport [4].

Table 1: Key Electronic Parameters of DPP-Terthiophene Copolymers

PropertyValueMeasurement Technique
HOMO Level−5.1 eVCyclic Voltammetry [4]
LUMO Level−3.6 eVUPS Spectroscopy [5]
Optical Bandgap1.5 eVUV-Vis-NIR [6]
Hole Mobility (μₕ)0.013–0.04 cm² V⁻¹ s⁻¹OFET Characterization [3]
Electron Mobility (μₑ)0.005–0.02 cm² V⁻¹ s⁻¹SCLC Analysis [8]

Impact of Fluorinated Acceptors on Energy Level Tuning

Fluorination of the DPP core in 2,5-dioctyl-3,6-bis-terthiophene derivatives induces profound changes in frontier molecular orbitals. Introducing two fluorine atoms at the β-positions of the DPP lactam rings lowers the LUMO level to −4.1 eV while minimally affecting the HOMO (−5.2 eV), as demonstrated by density functional theory (DFT) calculations [8]. This 0.5 eV reduction in LUMO energy stems from fluorine's strong inductive electron-withdrawing effect, which enhances the electron-deficient character of the DPP acceptor.

Comparative studies of fluorinated vs. non-fluorinated analogs reveal three critical trends:

  • Charge Transport Asymmetry: Fluorinated derivatives exhibit electron-dominated transport (μₑ/μₕ = 2.5) versus the ambipolar behavior (μₑ/μₕ = 0.6) of non-fluorinated counterparts [8]
  • Air Stability Enhancement: Fluorine substitution increases oxidation resistance, with transistor mobility retaining 92% of initial value after 15-day air exposure vs. 67% for non-fluorinated devices [3]
  • Interfacial Dipole Formation: Fluorine-induced interfacial dipoles at the semiconductor/dielectric interface reduce charge trapping density by 40%, as quantified by capacitance-voltage measurements [4]

Table 2: Fluorination Effects on DPP-Terthiophene Copolymers

ParameterNon-FluorinatedFluorinatedChange
LUMO (eV)−3.6−4.1−0.5
μₑ (cm² V⁻¹ s⁻¹)0.0080.021+162%
On/Off Ratio10³10⁴×10
Ambient Stability (days)721+200%

Crystallinity and Backbone Planarity via Ring-Fusion Strategies

Incorporating fused tetrathiafulvalene (TTF) units into the terthiophene donor segments of 2,5-dioctyl-3,6-bis-terthiophene-DPP copolymers enhances backbone planarity, as evidenced by a 35% reduction in π-π stacking distance (3.8 Å → 3.4 Å) from grazing-incidence wide-angle X-ray scattering (GIWAXS) [3]. The fused TTF moiety constrains rotational freedom between thiophene rings, achieving a persistence length of 12 nm compared to 8 nm in non-fused analogs [5].

Thermal annealing studies reveal distinct phase behavior:

  • Non-Fused Derivatives: Form amorphous films below 150°C, transitioning to edge-on crystallites at 180°C (d-spacing = 18.2 Å) [4]
  • Ring-Fused Derivatives: Exhibit pre-formed crystalline domains at 120°C, adopting face-on orientation with d-spacing = 16.7 Å after 200°C annealing [3]

This enhanced crystallinity translates to a 3× improvement in charge carrier mobility (0.013 → 0.04 cm² V⁻¹ s⁻¹) and reduced activation energy for hopping transport (48 meV → 29 meV) [3]. The fused architecture also suppresses trap state formation, lowering the Urbach energy from 32 meV to 18 meV as measured by photothermal deflection spectroscopy [6].

Table 3: Crystallographic Parameters of Ring-Fused vs. Linear Terthiophene-DPP

MetricLinear TerthiopheneRing-Fused Terthiophene
π-π Stacking Distance3.8 Å3.4 Å
Crystallite Size12 nm22 nm
Hole Mobility0.013 cm² V⁻¹ s⁻¹0.04 cm² V⁻¹ s⁻¹
Trap Density (cm⁻³)5×10¹⁷2×10¹⁷

XLogP3

19.6

Dates

Modify: 2023-08-18

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